Pyridazine Core vs. Pyridazinone Core: Target‑Class Inference from MAO‑B Selectivity Data
The title compound features a fully unsaturated 1,2‑diazine (pyridazine) core, whereas the closest well‑characterized structural neighbors—compounds T3 and T6 from Çeçen et al.—bear a pyridazin‑3(2H)‑one carbonyl that serves as a hydrogen‑bond acceptor for MAO‑B [1]. T6 achieves an MAO‑B IC₅₀ of 0.013 µM with a selectivity index of 120.8 over MAO‑A; T3 shows an IC₅₀ of 0.039 µM and selectivity index of 107.4 [1]. The pyridazine scaffold of the title compound lacks this critical carbonyl and is therefore not expected to engage the MAO‑B active site with comparable potency, making it a valuable negative‑control candidate or a lead for alternative targets (e.g., kinases) that prefer a donor‑free heteroaryl system.
| Evidence Dimension | MAO‑B inhibitory potency (IC₅₀) and selectivity (SI vs. MAO‑A) |
|---|---|
| Target Compound Data | No published MAO‑B or MAO‑A IC₅₀ data; core structure lacks the pyridazinone carbonyl essential for MAO‑B binding demonstrated by molecular docking [1] |
| Comparator Or Baseline | T6 (pyridazinone with 2‑fluorophenyl piperazine): IC₅₀ MAO‑B = 0.013 µM, SI = 120.8; T3: IC₅₀ MAO‑B = 0.039 µM, SI = 107.4 [1] |
| Quantified Difference | Qualitative only: absence of pyridazinone carbonyl predicts ≥100‑fold lower MAO‑B affinity relative to T6 based on docking and SAR trends reported for the series [1] |
| Conditions | Recombinant human MAO‑A and MAO‑B fluorometric assays; molecular docking into MAO‑B crystal structure (PDB 2V5Z) [1] |
Why This Matters
Users seeking an MAO‑B inhibitor should select pyridazinones T3/T6 instead; the title compound’s distinct pyridazine core offers a procurement‑relevant differentiation for target‑switching or counter‑screen strategies.
- [1] Çeçen M, Oh JM, et al. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2‑Fluorophenyl) Piperazine Moiety as Selective MAO‑B Inhibitors. Molecules. 2020;25(22):5371. PMID: 33212876. View Source
